Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one, also known as U-69,593, is a synthetic opioid drug that was first synthesized in the late 1970s. It is a kappa-opioid receptor agonist, which means that it binds to and activates the kappa-opioid receptor in the brain and spinal cord. This receptor is involved in the regulation of pain, mood, and other physiological processes.
Wissenschaftliche Forschungsanwendungen
Eco-Friendly Synthesis
Research has demonstrated a simple, efficient, eco-friendly synthesis of various indolin-2-one derivatives using sulfamic acid as an organo-catalyst. This method offers mild conditions, excellent yields, and easy product isolation without the need for column chromatographic separation (Brahmachari & Banerjee, 2014).
Protein Kinase Inhibition
Beta-carbolin-2-ones, structurally similar to indolin-2-one, have been synthesized and evaluated as RET protein kinase inhibitors. These compounds show potential in inhibiting RET enzymatic activity and could be influential in oncology research (Cincinelli et al., 2008).
Synthetic Precursors
Indoles and indolone derivatives, which are structurally related to indolin-2-one, are synthesized as precursors for natural compound synthesis. These synthetic methods are crucial for pharmaceutical and natural product synthesis (Nimtz & Häfelinger, 1987).
Reductive Heck Reactions
Studies have utilized derivatives of indolin-2-one in reductive Heck reactions. These reactions form aryl(hetaryl), N-arylamino tricyclic imides, contributing to synthetic organic chemistry (Atbakar et al., 2016).
Antimicrobial Activity
Research involving indol-3-yl derivatives, closely related to indolin-2-one, has explored their potential as antimicrobial agents. These compounds have demonstrated significant antibacterial activities, suggesting their application in therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Synthesis of Complex Molecules
The synthesis of complex molecules like 7-hydroxy-6,7-dihydro-indole derivatives from indole compounds, which share a core structure with indolin-2-one, has been achieved. This synthesis is significant for the development of diverse pharmaceutical compounds (Lu et al., 2015).
Process Development for β3-Adrenergic Receptor Agonists
Indolin-2-one derivatives have been used in developing β3-adrenergic receptor agonists, highlighting their importance in pharmaceutical process development (Harada et al., 2004).
Potential COVID-19 Drug Candidates
Research involving the synthesis of compounds with structural resemblance to indolin-2-one has led to potential drug candidates for COVID-19. These findings are pivotal in the current global health scenario (Abu-Melha et al., 2022).
Eigenschaften
IUPAC Name |
(3aR,7aS)-3a-amino-3,4,5,6,7,7a-hexahydro-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-8-4-2-1-3-6(8)10-7(11)5-8/h6H,1-5,9H2,(H,10,11)/t6-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOJZWVDFYJWDP-POYBYMJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC(=O)NC2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CC(=O)N[C@H]2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.